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molecular formula C14H17BrO3 B164937 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 125962-59-6

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B164937
M. Wt: 313.19 g/mol
InChI Key: QQRKZYWRDVOVKS-UHFFFAOYSA-N
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Patent
US08512598B2

Procedure details

Magnesium (0.60 g, 24.6 mmol) and THF (5 ml) were added to 2-neck flask, and the reaction was initiated with addition of small amount of THF (25 ml) a solution including 1,4-dibromobenzene (5.30 g, 22.4 mmol). Then, the remaining THF solution including 1,4-dibromobenzene was slowly added dropwise with maintaining at 20-25° C. and was stirred for 2 hours. THF solution (8 ml) of 1,4-Dioxaspiro[4.5]decan-8-one (2.60 g, 17.0 mmol) was added slowly dropwise with maintaining 10-15° C., warmed to a room temperature and then stirred for 24 hours at a room temperature. The reacting solution was poured to NH4Cl aqueous solution (50 ml), and extracted by toluene (50 ml×3 time). The organic layer was washed by distilled water (20 ml×2 times) and concentrated under reduced pressure concentrate to obtain 8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decane-8-ol (9.30 g).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
2.6 g
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][CH:4]=1.[O:10]1[C:14]2([CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]2)[O:13][CH2:12][CH2:11]1.[NH4+].[Cl-]>C1COCC1>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([C:17]2([OH:20])[CH2:18][CH2:19][C:14]3([O:13][CH2:12][CH2:11][O:10]3)[CH2:15][CH2:16]2)=[CH:4][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
2.6 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
with maintaining 10-15° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to a room temperature
STIRRING
Type
STIRRING
Details
stirred for 24 hours at a room temperature
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted by toluene (50 ml×3 time)
WASH
Type
WASH
Details
The organic layer was washed
DISTILLATION
Type
DISTILLATION
Details
by distilled water (20 ml×2 times)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 174.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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